molecular formula C13H18N2O5 B580733 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1260655-07-9

6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B580733
CAS No.: 1260655-07-9
M. Wt: 282.296
InChI Key: FSZJTSKUQGWVLA-UHFFFAOYSA-N
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Description

6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of tert-butyl and methyl groups can be achieved through alkylation reactions. The formation of the isoxazole ring is often accomplished via cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, pressure, and solvent selection to facilitate the desired transformations efficiently. Continuous flow reactors and automated synthesis platforms are commonly employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into more saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its therapeutic potential, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 4,5-dihydroisoxazolo[4,5-c]pyridine derivatives share structural similarities and exhibit comparable biological activities.

    Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups, such as 3-tert-butyl-4-methylpyridine.

Uniqueness

What sets 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying complex biochemical pathways.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-O-tert-butyl 3-O-methyl 5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)19-12(17)15-6-5-8-9(7-15)20-14-10(8)11(16)18-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZJTSKUQGWVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)ON=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677515
Record name 6-tert-Butyl 3-methyl 4,7-dihydro[1,2]oxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260655-07-9
Record name 6-tert-Butyl 3-methyl 4,7-dihydro[1,2]oxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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